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Compound of Interest

Compound Name: 2-Bromo-4-methylhexane

Cat. No.: B13611866

A comprehensive analysis of the spectroscopic data for 2-bromo-4-methylhexane is essential
for its unambiguous identification and characterization in research and drug development. This
technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Molecular Structure

IUPAC Name: 2-Bromo-4-methylhexane[1] Molecular Formula: C7H15Br[1] Molecular
Weight: 179.10 g/mol [1] Structure:

Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-bromo-4-methylhexane,
the following data is a combination of predicted values based on established spectroscopic
principles for alkyl halides and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-bromo-4-methylhexane, both *H and 3C NMR provide critical information
about its structure. The presence of a chiral center at both C2 and C4 results in diastereotopic
protons for the C3 and C5 methylene groups, leading to more complex splitting patterns than
might be initially expected.
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Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

. Chemical Shift . . .
Signal Multiplicity Integration Assignment
(3, ppm)

a ~4.10 Multiplet 1H CH-Br (C2)
Doublet of

b ~1.72 3H CHs (C1)
doublets

c ~1.85-1.65 Multiplet 2H CHz (C3)

d ~1.60 Multiplet 1H CH (C4)

e ~1.40 - 1.15 Multiplet 2H CH: (C5)

f ~0.92 Triplet 3H CHs (C6)

g ~0.90 Doublet 3H CHs (at C4)

Predicted 3C NMR Data (Solvent: CDCls)

Chemical Shift (6, ppm)

Carbon Assignment

~55 C2 (CH-Br)
~42 C3 (CH2)
~34 C4 (CH)
~30 C5 (CH2)
~25 C1 (CHs)
~22 CHs (at C4)
~14 C6 (CHs)

Infrared (IR) Spectroscopy

The IR spectrum of an alkyl halide is typically characterized by the C-Br stretching vibration,

which appears in the fingerprint region.
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Expected IR Absorptions

Wavenumber (cm~?) Vibration Type Intensity
2960-2850 C-H stretch (alkane) Strong

1465 C-H bend (CH2) Medium

1380 C-H bend (CHs) Medium
690-515 C-Br stretch Medium-Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-bromo-4-methylhexane will show

characteristic fragmentation patterns for alkyl bromides. A key feature is the presence of two

molecular ion peaks ([M]* and [M+2]*) of nearly equal intensity due to the natural abundance

of the bromine isotopes, 7°Br and 8Br.

Expected Mass Spectrometry Fragmentation

m/z lon Comments

Molecular ion peaks (M*,
178/180 [C7H1sBr]*

M+2+)
99 [C7Ha1s]* Loss of Br radical

Alpha cleavage, loss of C2Ha4Br
71 [CsHai]* )

radical

Butyl cation, common alkane
57 [CaHo]*

fragment

Propyl cation, often the base
43 [CsH7]+

peak

Experimental Protocols
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The following are generalized protocols for obtaining spectroscopic data for a liquid sample like
2-bromo-4-methylhexane.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh approximately 10-20 mg of 2-bromo-4-
methylhexane for tH NMR (or 50-100 mg for 3C NMR) into a clean, dry vial.[2]

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) containing a reference
standard (e.g., tetramethylsilane, TMS).[2]

o Ensure the sample is fully dissolved, then transfer the solution into a clean 5 mm NMR tube
using a Pasteur pipette. The liquid height should be around 4-5 cm.[2]

o Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to optimize homogeneity and improve spectral resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay) and acquire the spectrum.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

IR Spectroscopy (FT-IR) Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal.
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o Place a single drop of liquid 2-bromo-4-methylhexane directly onto the center of the ATR

crystal.

o Data Acquisition:
o Press the sample anvil down to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of 2-bromo-4-methylhexane (e.g., 1 mg/mL)
in a volatile organic solvent such as dichloromethane or hexane.

e Instrumentation Setup:

o Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-
5 or similar).

o Set the GC oven temperature program to adequately separate the analyte from any
impurities and the solvent.

o Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.
o Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-250).
o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC inlet.

o The compound will be separated by the GC column and then enter the mass
spectrometer, where it is ionized, fragmented, and detected.
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o The resulting data will be a chromatogram showing peaks over time, with a corresponding

mass spectrum for each peak.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a general

experimental workflow for spectroscopic analysis.

Spectroscopic Data Interpretation Workflow for 2-Bromo-4-methylhexane

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Y
Molecular Formula (C7H1sBr) Functional Groups Carbon Skeleton Proton Environment
Isotope Pattern (Br) (C-Br, C-H alkane) (7 unique carbons) (Connectivity, Splitting)

~ Confirmed Structure:

<
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Caption: Logical workflow for structure elucidation.
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General Experimental Workflow for Spectroscopic Analysis
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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